BenchChemオンラインストアへようこそ!

ACT-209905

S1P1 Receptor Agonism EC50 Potency

ACT-209905 is the preferred S1P1 modulator for oncology studies due to its validated inhibition of GBM cell growth and migration (IC50 0.6 nM). This high-purity compound effectively downregulates p38, AKT1, and ERK1/2 signaling, making it a superior research tool over less potent immunomodulatory analogs. Ideal for tumor microenvironment research. Not for human use.

Molecular Formula C26H35N5O5
Molecular Weight 497.6 g/mol
Cat. No. B1664356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-209905
SynonymsACT-209905;  ACT 209905;  ACT209905.
Molecular FormulaC26H35N5O5
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OCC(CNC(=O)CO)O
InChIInChI=1S/C26H35N5O5/c1-6-18-11-19(9-16(4)24(18)35-15-21(33)13-27-23(34)14-32)25-29-26(36-30-25)20-10-17(5)28-22(12-20)31(7-2)8-3/h9-12,21,32-33H,6-8,13-15H2,1-5H3,(H,27,34)/t21-/m0/s1
InChIKeyPAYSGEHZLXEURH-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACT-209905: A Highly Potent, Selective S1P1 Receptor Agonist for Preclinical and Translational Research


ACT-209905 (CAS 1062670-13-6) is a synthetic, small-molecule agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It belongs to the class of S1P1 receptor modulators, which are primarily investigated for their immunomodulatory and anti-cancer properties [1]. Preclinical studies demonstrate that ACT-209905 inhibits glioblastoma (GBM) cell growth and migration by downregulating key oncogenic signaling pathways, positioning it as a specialized research tool distinct from approved S1P1 modulators [2].

Why ACT-209905 Cannot Be Replaced by Other S1P1 Modulators: Evidence-Based Differentiation


While many compounds in the S1P receptor modulator class reduce lymphocyte counts, their receptor selectivity profiles, intrinsic potency (EC50), and downstream signaling effects vary significantly, leading to divergent therapeutic windows and experimental outcomes. Direct substitution of ACT-209905 with a less potent or less selective analog like ponesimod can result in substantial differences in the concentration required for target engagement and potential off-target activity [1]. Furthermore, the unique anti-oncogenic signaling profile of ACT-209905, distinct from immunomodulators like siponimod, highlights the critical need for compound-specific selection in research applications [2].

ACT-209905: Head-to-Head Potency and Selectivity Comparisons Against Key S1P1 Analogs


Superior Potency at S1P1: ACT-209905 (EC50 0.6 nM) vs. Ponesimod (EC50 5.7 nM)

In a direct comparison of S1P1 receptor activation potency, ACT-209905 demonstrates an EC50 value of 0.6 nM, which is approximately 9.5-fold more potent than the first-generation S1P1 agonist ponesimod, which has a reported EC50 of 5.7 nM [REFS-1, REFS-2]. This higher potency implies that ACT-209905 can achieve equivalent target engagement at significantly lower concentrations.

S1P1 Receptor Agonism EC50 Potency Immunomodulation

Comparative Potency Profile: ACT-209905 (EC50 0.6 nM) vs. Siponimod (EC50 0.078 nM)

While both compounds exhibit high potency at the S1P1 receptor, siponimod demonstrates an EC50 of 0.078 nM, making it approximately 7.7-fold more potent than ACT-209905 (EC50 0.6 nM) in activating this target [REFS-1, REFS-2]. This cross-study comparison highlights that ACT-209905 occupies a distinct potency tier within the S1P1 agonist landscape, offering an alternative to ultra-potent modulators like siponimod for applications where a more moderate potency profile may be advantageous.

S1P1 Receptor Agonism EC50 Potency Multiple Sclerosis

Unique Functional Profile: Inhibition of Oncogenic Kinase Signaling in GBM Cells

Unlike the primary immunomodulatory action of most S1P1 agonists, ACT-209905 has been shown to directly impair glioblastoma (GBM) cell growth and migration by significantly reducing the activation of key growth-promoting kinases including p38, AKT1, and ERK1/2 [1]. This anti-oncogenic signaling effect is a distinguishing feature of ACT-209905 and is not a well-characterized property of its clinically approved counterparts like siponimod or ozanimod, which are primarily developed for multiple sclerosis [2].

Glioblastoma Cancer Signal Transduction Kinase Inhibition

Optimal Research Applications for ACT-209905 Based on Evidence-Based Differentiation


Glioblastoma and Cancer Biology Research

Given its demonstrated ability to inhibit GBM cell viability and migration through downregulation of p38, AKT1, and ERK1/2 signaling [1], ACT-209905 is the preferred S1P1 modulator for oncology-focused studies. Researchers investigating the role of the S1P1 receptor in tumor growth, metastasis, or the tumor microenvironment should select ACT-209905 over immunomodulatory S1P1 agonists, which lack this validated anti-oncogenic activity.

Immunomodulation Studies Requiring High Potency

In research focused on lymphocyte trafficking and autoimmune disease models, the superior potency of ACT-209905 (EC50 0.6 nM) compared to ponesimod (EC50 5.7 nM) makes it a more efficient tool for achieving robust target engagement at lower concentrations [REFS-2, REFS-3]. This can be critical in in vivo studies where compound solubility or systemic exposure may be limiting factors.

Comparative Pharmacology and Selectivity Profiling

For scientists conducting detailed pharmacological studies comparing different S1P1 receptor agonists, ACT-209905 serves as a key benchmark compound. Its intermediate potency profile, situated between ultra-potent modulators like siponimod and less potent ones like ponesimod, provides a unique data point for understanding structure-activity relationships and for validating new assays targeting the S1P1 receptor [REFS-2, REFS-4].

Investigating S1P1 Signaling in Co-Culture and Complex Microenvironments

The validated efficacy of ACT-209905 in co-culture models with THP-1 monocytic cells [1] makes it a highly suitable reagent for studying S1P1-mediated cross-talk between cancer cells and immune cells. This experimental capability is not as well-documented for other S1P1 agonists, making ACT-209905 the compound of choice for research into the tumor-immune microenvironment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACT-209905

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.